2-p-Tolylethanesulfonyl chloride

Description

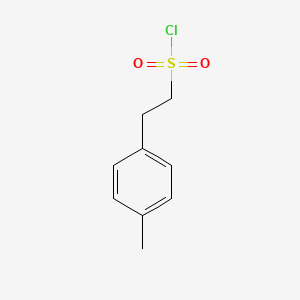

2-p-Tolylethanesulfonyl chloride (C₉H₁₁ClO₂S) is a specialized sulfonyl chloride derivative featuring a p-tolyl group (4-methylphenyl) attached to an ethanesulfonyl chloride backbone. This compound is widely utilized in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules. Its synthesis typically involves the reaction of the corresponding sulfonic acid with thionyl chloride (SOCl₂), a method analogous to procedures described for related sulfonates . The compound exhibits solubility in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane, and chloroform, aligning with solubility profiles of structurally similar sulfonyl chlorides like p-toluenesulfonyl chloride . Its reactivity is characterized by nucleophilic substitution at the sulfonyl chloride group, enabling efficient coupling with amines or alcohols to form sulfonamides or sulfonate esters, respectively.

Properties

IUPAC Name |

2-(4-methylphenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGAWSFTMGXQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88106-95-0 | |

| Record name | 88106-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-p-Tolylethanesulfonyl chloride can be synthesized through the reaction of p-toluenesulfonyl chloride with ethyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of 2-p-Tolylethanesulfonyl chloride often involves the use of crude sodium p-toluene sulfonate extracted from industrial wastewater as the raw material. This method is advantageous as it utilizes waste products, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-p-Tolylethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: It can be involved in oxidation reactions to form sulfonic acids and reduction reactions to form sulfides.

Common Reagents and Conditions

Pyridine: Used as a base to neutralize the hydrochloric acid formed during the reaction.

Lithium diisopropylamide (LDA): Used for the α-chlorination of ketones.

Major Products

Sulfonate Esters: Formed when reacting with alcohols.

Sulfonamides: Formed when reacting with amines.

Scientific Research Applications

2-p-Tolylethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the synthesis of sulfonate esters and sulfonamides.

Biology: Employed in the modification of biomolecules to improve their stability and reactivity.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-p-Tolylethanesulfonyl chloride involves the formation of a sulfonate ester or sulfonamide intermediate. The sulfonyl chloride group reacts with nucleophiles such as alcohols or amines, resulting in the displacement of the chloride ion and formation of the corresponding ester or amide. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Comparison with Similar Compounds

p-Toluenesulfonyl Chloride (Tosyl Chloride, C₇H₇ClO₂S)

- Structural Differences : Lacks the ethyl spacer between the p-tolyl group and the sulfonyl chloride, resulting in reduced steric bulk compared to 2-p-Tolylethanesulfonyl chloride.

- Solubility : Shares solubility in DMF, dichloromethane, and benzene . The absence of the ethyl group may enhance solubility in less polar solvents like toluene.

- Reactivity : Both compounds undergo sulfonylation reactions, but the ethyl group in 2-p-Tolylethanesulfonyl chloride may slow reaction kinetics due to steric hindrance.

- Safety : Both are moisture-sensitive and corrosive, requiring storage under anhydrous conditions and handling in fume hoods .

Methanesulfonyl Chloride (C₁H₃ClO₂S)

- Structural Differences : A simpler alkyl sulfonyl chloride without aromatic substituents.

- Reactivity : Higher electrophilicity due to the absence of electron-donating groups (e.g., p-tolyl), leading to faster reaction rates with nucleophiles.

- Applications : Less commonly used in aromatic functionalization compared to aryl-substituted sulfonyl chlorides.

Benzenesulfonyl Chloride (C₆H₅ClO₂S)

- Structural Differences : Features a plain phenyl group instead of p-tolyl, eliminating the methyl substituent’s electronic effects.

Data Table: Comparative Properties of Sulfonyl Chlorides

Biological Activity

Introduction

2-p-Tolylethanesulfonyl chloride, also known as p-toluenesulfonyl chloride (TsCl), is an important sulfonyl chloride used in organic synthesis. Its biological activity is significant in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-p-Tolylethanesulfonyl chloride has the following chemical structure:

- Molecular Formula : C9H9ClO2S

- Molecular Weight : 216.68 g/mol

- CAS Number : 98-59-9

The sulfonyl chloride group is known for its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of 2-p-tolylethanesulfonyl chloride is primarily attributed to its ability to act as an electrophile in various chemical reactions. It can form sulfonamides when reacted with amines, which are crucial in the development of pharmaceuticals. The mechanism typically involves the formation of a sulfonamide bond through nucleophilic attack on the sulfonyl carbon.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. The sulfonamide derivatives synthesized from 2-p-tolylethanesulfonyl chloride have shown effectiveness against various bacterial strains. For instance, a study demonstrated that compounds derived from TsCl displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | Staphylococcus aureus | 32 µg/mL |

| Sulfadiazine | Escherichia coli | 16 µg/mL |

| N-(p-tolylethanesulfonamide) | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of 2-p-tolylethanesulfonyl chloride and its derivatives. The results indicate that while some derivatives exhibit cytotoxic effects at high concentrations, they are generally well-tolerated at therapeutic doses.

Case Study: Cytotoxicity in Human Cell Lines

A study evaluated the cytotoxic effects of several sulfonamide derivatives on human liver cancer cell lines (HepG2). The findings revealed:

- IC50 Values : The concentration required to inhibit cell growth by 50%.

| Compound Name | IC50 (µM) |

|---|---|

| N-(p-tolylethanesulfonamide) | 25 |

| N-(methylsulfonyl) | 15 |

| N-(ethylsulfonyl) | 30 |

Applications in Drug Development

2-p-Tolylethanesulfonyl chloride serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting bacterial infections. Its derivatives are being investigated for their potential as anti-inflammatory and anticancer agents.

Research Findings

- Anticancer Properties : A derivative of TsCl was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Compounds synthesized from 2-p-tolylethanesulfonyl chloride demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.